JZL 195
Description
Overview of JZL 195 as a Pharmacological Probe in Research this compound is recognized as a potent dual inhibitor of both FAAH and MAGL.caymanchem.comrndsystems.comguidetopharmacology.orgmdpi.comThis dual inhibitory action distinguishes it from selective inhibitors that target only one of these enzymes, such as URB597 (a FAAH inhibitor) or JZL184 (a MAGL inhibitor).pnas.orgcannakeys.comcore.ac.ukBy simultaneously preventing the breakdown of both AEA and 2-AG, this compound allows researchers to study the combined effects of elevated levels of these two major endocannabinoids. This approach provides insights into the potential interactions and synergistic effects of AEA and 2-AG signaling in vivo.pnas.orgnih.govthis compound has been described as a powerful pharmacological probe to evaluate the behavioral impact of simultaneous elevations in AEA and 2-AG signaling in vivo.pnas.org
Detailed research findings using this compound have demonstrated its ability to significantly increase the levels of both AEA and 2-AG in the brain and other tissues in animal models. pnas.orgnih.govphysiology.org These elevations correlate with various behavioral and physiological effects, many of which are mediated by cannabinoid receptors, particularly CB1 receptors. pnas.orgcaymanchem.comnih.gov Studies have utilized this compound to investigate the role of simultaneous endocannabinoid elevation in areas such as pain processing, anxiety, motor activity, and memory. pnas.orgnih.govmdpi.comnih.govtocris.comnih.govmdpi.comacs.orgnih.gov
For instance, research in animal models of pain has shown that this compound produces potent antinociceptive effects, often greater than those observed with selective FAAH or MAGL inhibitors. pnas.orgmdpi.comnih.gov This suggests that the combined action of increased AEA and 2-AG levels may be particularly effective in modulating pain pathways. mdpi.comnih.govnih.gov
Studies investigating the effects of this compound on endocannabinoid levels in different brain regions have provided valuable data on its pharmacological profile. The following table summarizes representative findings on the effect of this compound on endocannabinoid levels in rat brain areas:
| Brain Region | This compound Dose (mg/kg, i.p.) | Effect on AEA Levels | Effect on 2-AG Levels | Reference |
| Nucleus Accumbens | 15, 30 | Increased | Increased (4.5-7 fold) | nih.gov |
| Caudate-Putamen | 5, 15, 30 | Increased | Increased (4.5-7 fold) | nih.gov |
| Hippocampus | 15, 30 | Increased | Increased (4.5-7 fold) | nih.gov |
| Prefrontal Cortex | 5, 15, 30 | Increased | Increased (4.5-7 fold) | nih.gov |
| Adipose Tissue | 20 | Increased | Increased | physiology.org |
Note: The interactive nature of the table is simulated here. In a dynamic environment, this table would allow for sorting and filtering.
Further research has explored the impact of this compound in specific disease models. For example, in an animal model of migraine, this compound was found to counteract migraine-like pain and behavior. mdpi.comnih.gov In studies related to Alzheimer's disease-like sporadic dementia in mice, this compound showed potential in reversing biochemical anomalies, although it did not improve cognitive deficits in the tested paradigms. acs.orgnih.gov These findings highlight the complex and context-dependent effects of simultaneously modulating AEA and 2-AG signaling.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5.ClH/c28-24(32-22-11-9-20(10-12-22)27(29)30)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)31-21-6-2-1-3-7-21;/h1-12,17H,13-16,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRFWVJAZODBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Characterization of Jzl 195
Enzymatic Inhibition Profile
JZL 195 functions as a potent inhibitor of two major enzymes involved in endocannabinoid metabolism: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL). nih.govtocris.commedkoo.comrndsystems.com This dual inhibitory activity distinguishes it from compounds that selectively target only one of these enzymes. nih.govmedkoo.com
Dual Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition
FAAH is the primary enzyme responsible for the hydrolysis of the endocannabinoid anandamide (B1667382) (AEA), breaking it down into ethanolamine (B43304) and arachidonic acid. wikipedia.orgwikidoc.org MAGL, on the other hand, is the main enzyme that hydrolyzes 2-arachidonoylglycerol (B1664049) (2-AG), another significant endocannabinoid, into glycerol (B35011) and arachidonic acid. wikipedia.orggoogle.com By inhibiting both FAAH and MAGL, this compound effectively reduces the breakdown of both AEA and 2-AG, leading to increased levels of these endocannabinoids. nih.govtocris.comrndsystems.comcaymanchem.com
Inhibitory Potency and Selectivity Assessments
This compound demonstrates high potency against both FAAH and MAGL. Studies have reported IC₅₀ values of 2 nM for FAAH and 4 nM for MAGL, indicating its effectiveness at low nanomolar concentrations. nih.govtocris.commedkoo.comrndsystems.comcaymanchem.commdpi.commedchemexpress.com
This compound exhibits selectivity for FAAH and MAGL over other related enzymes. It shows poor inhibition of neuropathy target esterase and ABHD6, and does not inhibit other brain serine hydrolases. caymanchem.com
Here is a table summarizing the inhibitory potency of this compound:
| Enzyme | IC₅₀ (nM) | Reference |
| FAAH | 2 | nih.govtocris.commedkoo.comrndsystems.comcaymanchem.commdpi.commedchemexpress.com |
| MAGL | 4 | nih.govtocris.commedkoo.comrndsystems.comcaymanchem.commdpi.commedchemexpress.com |
Covalent Mechanism of Enzyme Inactivation
This compound inhibits FAAH and MAGL through a time-dependent, covalent mechanism of inactivation. caymanchem.combiomol.com This means that this compound forms a stable chemical bond with the active site of the enzymes, leading to their sustained inhibition. This covalent modification contributes to the long-lasting effects of this compound on endocannabinoid levels in vivo. pnas.org
Endocannabinoid Metabolite Augmentation
The inhibition of FAAH and MAGL by this compound results in significant increases in the endogenous levels of their respective substrates, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). nih.govtocris.comrndsystems.comcaymanchem.com
Anandamide (AEA) Levels and Dynamics
This compound administration leads to elevated levels of anandamide (AEA) in the brain and other tissues. nih.govtocris.comrndsystems.comcaymanchem.compnas.orgnih.gov This augmentation is a direct consequence of FAAH inhibition, which slows down the metabolic breakdown of AEA. wikipedia.orgwikidoc.org Studies in mice have shown dose-dependent increases in brain AEA levels following this compound administration. pnas.org The elevation in AEA levels can be sustained for several hours, correlating with the duration of FAAH inhibition. pnas.org
2-Arachidonoylglycerol (2-AG) Concentrations and Turnover
Similarly, this compound treatment results in pronounced increases in the concentrations of 2-arachidonoylglycerol (2-AG). nih.govtocris.comrndsystems.comcaymanchem.compnas.orgnih.gov This effect is primarily due to the inhibition of MAGL, the main enzyme responsible for 2-AG hydrolysis. wikipedia.orggoogle.com Research in rodents has demonstrated significant elevations in brain 2-AG levels following systemic administration of this compound, with increases comparable in magnitude to those observed with selective MAGL inhibitors. pnas.org The augmentation of 2-AG levels is also dose-dependent and correlates with the extent and duration of MAGL inhibition. pnas.org
Here is a table illustrating the effect of this compound on endocannabinoid levels in mouse brain:
| Endocannabinoid | Fold Increase (approx.) | Reference |
| AEA | ≈10-fold | pnas.org |
| 2-AG | ≈10-fold | pnas.org |
Modulation of Endocannabinoid-Like Lipid Amides
Beyond its effects on the primary endocannabinoids AEA and 2-AG, this compound also influences the levels of endocannabinoid-like lipid amides. Studies have shown that this compound can increase the levels of congeners such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). mdpi.com PEA and OEA are N-acylethanolamines that, while structurally similar to anandamide, generally act independently of classical cannabinoid receptors (CB1 and CB2). wikipedia.orgwikipedia.org PEA is known to activate PPAR-α and has roles in modulating inflammation and pain, while OEA is an endogenous PPAR-α agonist involved in regulating feeding and body weight. wikipedia.orgwikipedia.org The ability of this compound to elevate these lipid amides, in addition to AEA and 2-AG, contributes to its broader pharmacological profile. nih.govmdpi.com
Selectivity Across Serine Hydrolase Family Members
The selectivity of this compound across the diverse serine hydrolase family is crucial for understanding its specific biological effects and potential off-target interactions. Chemoproteomic studies have been employed to profile the activity of this compound against a wide range of serine hydrolases. pnas.org
Profiling Against Alpha/Beta-Hydrolase Domain Containing Enzymes (ABHD6, ABHD12)
Regarding ABHD12, a lipase that hydrolyzes lyso-phosphatidylserine (lyso-PS) lipids, studies have shown that this compound does not inhibit this enzyme or other brain serine hydrolases, with the exception of FAAH, MAGL, and ABHD6. caymanchem.combertin-bioreagent.comscripps.edu This suggests a degree of selectivity within the ABHD subfamily.
Evaluation of Neuropathy Target Esterase (NTE) Interaction
Neuropathy Target Esterase (NTE) is a serine hydrolase known for its role in phospholipid metabolism and its association with organophosphate-induced delayed neuropathy. Evaluation of this compound's interaction with NTE has shown that this compound poorly inhibits this enzyme. caymanchem.combertin-bioreagent.compnas.org This indicates that this compound's inhibitory activity is largely directed towards specific serine hydrolases involved in endocannabinoid and related lipid amide metabolism, with limited interaction with enzymes like NTE. caymanchem.combertin-bioreagent.compnas.org
Compound Information
| Compound Name | PubChem CID |
| This compound | 46232606 |
| ABHD6 | 129188755 |
| ABHD12 | 134813646 |
| NTE | 91801117 |
| N-palmitoylethanolamine | 4671 |
| N-oleoylethanolamine | 5283454 |
| N-stearoylethanolamine | 27902 |
| Anandamide (AEA) | 5281969 |
| 2-arachidonoylglycerol (2-AG) | 5282280 |
| FAAH | 2185 |
| MAGL | 10441 |
Data Tables
Based on the research findings, a summary of this compound's inhibitory activity against key serine hydrolases can be presented:
| Enzyme | This compound Inhibitory Activity | Notes |
| FAAH | Potent Inhibition | Primary enzyme for AEA degradation. bertin-bioreagent.com |
| MAGL | Potent Inhibition | Primary enzyme for 2-AG degradation. bertin-bioreagent.com |
| ABHD6 | Poor Inhibition | Alternative 2-AG hydrolase. caymanchem.combertin-bioreagent.com |
| ABHD12 | No Inhibition | Hydrolyzes lyso-PS lipids. caymanchem.combertin-bioreagent.comscripps.edu |
| NTE | Poor Inhibition | Involved in phospholipid metabolism. caymanchem.combertin-bioreagent.com |
Pharmacological Actions and Biological Effects of Jzl 195 in Preclinical Models
Pain and Nociception Research
The endocannabinoid system plays a significant role in pain processing and modulation mdpi.comresearchgate.net. JZL 195, by enhancing endocannabinoid tone, has demonstrated antinociceptive effects in several preclinical pain models.
Neuropathic Pain Models
Studies utilizing models of neuropathic pain, such as the chronic constriction injury (CCI) model in mice, have investigated the effects of this compound. In this model, this compound produced dose-dependent reductions in mechanical and cold allodynia nih.govresearchgate.netnih.gov. The anti-allodynic effect of this compound was reported to be greater than that produced by selective FAAH or MAGL inhibitors nih.govresearchgate.netnih.gov. This suggests that the dual inhibition strategy may offer enhanced efficacy in alleviating neuropathic pain compared to targeting either enzyme alone or using cannabinoid receptor agonists guidetopharmacology.orgguidetopharmacology.orgnih.govresearchgate.netnih.gov. The anti-allodynia induced by this compound was maintained during repeated treatment nih.govresearchgate.netnih.gov.
| Model | Species | Effect on Mechanical Allodynia | Effect on Cold Allodynia |
| Chronic Constriction Injury (CCI) | Mice | Dose-dependent reduction | Dose-dependent reduction |
Inflammatory Pain Models
This compound has also been examined in animal models of inflammatory pain. In such models, this compound decreased mechanical allodynia and thermal hyperalgesia mdpi.com. Its actions in an inflammatory pain model were reported to be mediated by both cannabinoid CB1 and CB2 receptors nih.gov. Similar to neuropathic pain, the maximal antinociceptive effect of this compound in an inflammatory pain model was greater than that of selective FAAH or MAGL inhibitors nih.gov.
| Model | Species | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia |
| Inflammatory Pain | Mice | Decreased | Decreased |
Visceral Pain Mechanisms
The effects of this compound have been investigated in models of visceral pain. In a mechanically evoked visceral pain model (colorectal distension) in rats, this compound produced an antinociceptive effect mdpi.comresearchgate.net. In the acetic acid writhing test, a model for visceral inflammatory pain in mice, this compound elicited dose-dependent antinociception researchgate.net. These findings suggest a role for dual FAAH/MAGL inhibition in modulating visceral pain researchgate.net.
| Model | Species | Effect |
| Mechanically evoked visceral pain | Rats | Antinociceptive |
| Acetic acid writhing (inflammatory) | Mice | Antinociceptive |
Migraine Pathophysiology Investigations
Research into migraine pathophysiology has explored the potential of modulating the endocannabinoid system. Studies using nitroglycerin-induced migraine models in animals have investigated this compound. This compound was tested for its effect on nitroglycerin-induced trigeminal hyperalgesia in rats mdpi.comnih.gov. The data suggest that dual inhibition of AEA and 2-AG catabolism reduces nitroglycerin-induced trigeminal hyperalgesia mdpi.comnih.gov. This compound treatment also significantly decreased elevated serum levels of CGRP induced by nitroglycerin in this model mdpi.comnih.gov.
| Model | Species | Effect on Trigeminal Hyperalgesia | Effect on CGRP Serum Levels |
| Nitroglycerin-induced migraine | Rats | Reduced | Decreased |
Neurocognitive and Neuropsychiatric Disorder Research
Modulation of the endocannabinoid system has also been implicated in neurocognitive and neuropsychiatric disorders researchgate.netmdpi.com. This compound has been examined in preclinical models relevant to these conditions.
Alzheimer's Disease-like Sporadic Dementia Models
In mice models of streptozotocin-induced Alzheimer's disease-like sporadic dementia, chronic administration of this compound has been investigated. Chronic administration of this compound for 15 days was reported to reverse certain biochemical anomalies associated with this model mdpi.comresearchgate.net. Specifically, this compound displayed significant reversal of altered levels of Aβ1-42, HSP-70, neuroinflammatory cytokines, and oxidative stress markers nih.govacs.org. However, studies also indicated that this compound did not express cognitive improvement when assessed by spontaneous alternation behavior and Morris water maze tests in this model, nor did it affect AChE enzyme levels in hippocampal tissues nih.govacs.org.
| Model | Species | Effect on Biochemical Anomalies (Aβ1-42, HSP-70, Neuroinflammation, Oxidative Stress) | Effect on Cognitive Function (Spontaneous Alternation, Morris Water Maze) | Effect on AChE Enzyme Level |
| Streptozotocin-induced sporadic Alzheimer's disease-like | Mice | Reversal of altered levels | No improvement | No effect |
Schizophrenia-Related Cognitive Impairment Models
Preclinical studies have investigated the effects of this compound on cognitive impairment relevant to schizophrenia, often utilizing animal models involving NMDA receptor antagonism, such as with MK-801 researchgate.netnih.gov. The endocannabinoid system is considered a potential target for modulating schizophrenia symptoms, including cognitive deficits researchgate.net. While selective inhibitors of FAAH (e.g., PF-3845) or MAGL (e.g., JZL 184) have shown some positive effects on memory processes in these models, the impact of dual inhibition by this compound appears to differ researchgate.netresearchgate.net.
One study using the passive avoidance (PA) test in mice found that acute administration of this compound impaired cognition researchgate.netresearchgate.net. Specifically, this compound at a dose of 10 mg/kg significantly decreased the latency index (LI) values for long-term memory consolidation in the PA test, suggesting a negative influence on this process mdpi.com. However, at a higher dose (20 mg/kg), this compound did not influence the amnestic effect induced by MK-801 during the acquisition or consolidation phases in the PA test mdpi.com.
Research comparing this compound with selective inhibitors suggests that while increasing either AEA or 2-AG separately might offer therapeutic potential for schizophrenia-related cognitive issues, the simultaneous increase of both by this compound does not yield the same beneficial effects and may even be detrimental to certain cognitive functions in preclinical models researchgate.netresearchgate.net.
Memory Formation and Consolidation Processes
The role of endocannabinoids in regulating learning and memory is complex and can vary depending on the specific paradigm and context researchgate.net. This compound, as a dual inhibitor of FAAH and MAGL, has been shown to influence memory formation and consolidation in preclinical models tocris.commdpi.comrndsystems.com.
Studies using the Morris water maze, a test assessing spatial learning and memory, have demonstrated that this compound can impair performance. Mice treated with this compound (20 mg/kg) displayed significant deficits in this task, comparable in magnitude to those observed with THC treatment acs.org. This suggests that the simultaneous elevation of both AEA and 2-AG can disrupt short-term spatial memory acs.org. This compound did not, however, impair performance in a cued version of the water maze, indicating that the deficits were not likely due to sensorimotor or motivational issues acs.org.
In the passive avoidance test, acute administration of this compound has been shown to impair long-term memory consolidation and retrieval at certain doses mdpi.com. A dose of 10 mg/kg significantly decreased the latency index for consolidation and retrieval, while a dose of 5 mg/kg also significantly decreased the LI for retrieval mdpi.com.
Conversely, some research indicates that this compound can enhance performance in a contextual fear conditioning task, which involves learning and remembering the association between an environment and an aversive stimulus researchgate.net. This enhancement of contextual fear memory consolidation and recall was accompanied by increased neuronal activation and theta oscillation power in the hippocampus, a brain region critical for memory researchgate.net. Although the effect on fear memory was not inhibited by cannabinoid receptor antagonists in one study, the anxiolytic-like effect observed in the elevated zero maze appeared to be mediated by CB1 receptors researchgate.net.
These findings highlight the varied and sometimes contradictory effects of this compound on memory processes, which may depend on the specific type of memory being assessed and the experimental paradigm used.
Anxiety-Related Behavioral Modulation
The endocannabinoid system is implicated in the modulation of anxiety, and pharmacological strategies targeting this system have shown anxiolytic potential in preclinical models researchgate.netd-nb.infonih.gov. However, the effects of dual FAAH/MAGL inhibition by this compound on anxiety-related behaviors have been inconsistent across studies researchgate.netd-nb.infonih.govnih.gov.
Some studies have reported that this compound did not show anxiolytic efficacy in certain stress-induced anxiety models d-nb.infonih.gov. In the light-dark box assay, this compound was not able to prevent restraint stress-induced anxiety or reverse foot shock-induced anxiety-like behavior in the elevated zero maze or light-dark box d-nb.infonih.gov. Furthermore, this compound increased anxiety-like behavior in the open-field test d-nb.infonih.gov.
In contrast, other research using the elevated zero maze found that this compound increased the time spent in the open arms, suggesting an anxiolytic-like effect researchgate.net. This effect appeared to be mediated by CB1 receptors researchgate.net.
Another study investigating the effects of this compound in an animal model of migraine also assessed anxiety-like behavior in the open field test and observed a lack of effect at a dose of 3 mg/kg nih.gov. Higher doses (15 and 30 mg/kg) decreased motor activity nih.gov.
These conflicting results suggest that the impact of this compound on anxiety-related behaviors may be dose-dependent, context-dependent (stress vs. non-stress conditions), or influenced by the specific behavioral test employed. The simultaneous elevation of both AEA and 2-AG might lead to complex interactions within the endocannabinoid system that result in varied behavioral outcomes compared to the selective modulation of individual endocannabinoids d-nb.infonih.gov.
Neuroinflammation and Neuroprotection Studies
The endocannabinoid system plays a role in modulating neuroinflammatory responses and has been investigated for its neuroprotective potential in various neurological conditions researchgate.netmdpi.comtandfonline.comfrontiersin.org. This compound, through its dual inhibition of FAAH and MAGL, influences the levels of endocannabinoids that can impact neuroinflammation and oxidative stress researchgate.netnih.gov.
Central Nervous System Inflammatory Responses
Neuroinflammation is a common feature in various neurological disorders, including neurodegenerative diseases and traumatic brain injury researchgate.netfrontiersin.orgnih.gov. Modulating the endocannabinoid system has shown promise in reducing neuroinflammation in preclinical models researchgate.netmdpi.comtandfonline.comfrontiersin.org.
Studies have indicated that this compound can be effective in reducing inflammation in the central nervous system researchgate.net. This anti-inflammatory property may be related to its potential antioxidant effects researchgate.net. In a model of sporadic Alzheimer's disease induced by streptozotocin, this compound treatment reversed altered levels of neuroinflammatory cytokines nih.gov. This suggests a potential therapeutic role for this compound in conditions characterized by neuroinflammation researchgate.netnih.gov.
Inhibition of MAGL, one of the targets of this compound, has been specifically shown to reduce neuroinflammation by modulating immune cell activation and cytokine production tandfonline.com. This mechanism likely contributes to the anti-inflammatory effects observed with this compound.
Oxidative Stress Pathways
Oxidative stress is another key contributor to neuronal injury and the progression of neurodegenerative diseases researchgate.netmdpi.com. The endocannabinoid system interacts with redox-dependent processes, suggesting a potential link between endocannabinoid modulation and oxidative stress researchgate.net.
Research on this compound has explored its effects on oxidative stress markers in preclinical models researchgate.netresearchgate.netnih.govnih.gov. In the streptozotocin-induced model of sporadic Alzheimer's disease, this compound treatment reversed altered levels of oxidative stress markers nih.gov. This indicates that this compound may possess antioxidant properties and contribute to neuroprotection by mitigating oxidative damage researchgate.netnih.gov.
However, one study in spontaneously hypertensive rats found that chronic administration of this compound tended to increase the level of malondialdehyde (MDA), a marker of lipid peroxidation, in normotensive rats, while tending to reduce the level of protein carbonyls, a marker of protein oxidation, in both hypertensive and normotensive rats nih.gov. Another study in a mouse model of Alzheimer's disease found that this compound enhanced certain oxidative stress markers (excluding TBARS) in the hippocampus researchgate.net. These findings suggest that the effects of this compound on oxidative stress may be complex and context-dependent.
Despite some varied findings, the observed reversal of altered oxidative stress markers in certain neurodegenerative models suggests a potential beneficial effect of this compound on oxidative stress pathways nih.gov.
Traumatic Brain Injury Models
Traumatic brain injury (TBI) is a complex condition involving various pathological processes, including neuroinflammation and neuronal dysfunction frontiersin.orgresearchgate.net. The endocannabinoid system is recognized as a potential therapeutic target for TBI due to its role in synaptic homeostasis and buffering against trauma effects frontiersin.orgresearchgate.net.
Preclinical studies have investigated the effects of modulating endocannabinoid degradation, including with this compound, in TBI models frontiersin.orgresearchgate.netmdpi.comsissa.it. Boosting endocannabinoid signaling after TBI has shown promise in attenuating negative affective behaviors and neuroadaptations researchgate.net.
While specific detailed findings on this compound in TBI models were less extensively covered in the search results compared to selective inhibitors like JZL 184 or URB597 which have shown neuroprotective effects by blocking astrocyte and microglia activation post-TBI, this compound is mentioned in the context of studies investigating the role of endocannabinoid degradation enzyme inhibitors in TBI researchgate.netsissa.it. The potential therapeutic effects of this compound in TBI are suggested by its ability to enhance endocannabinoid tone, which is believed to play a role in compensatory repair mechanisms following injury frontiersin.orgresearchgate.net. The endocannabinoid system's ability to modulate cellular and molecular hallmarks of TBI pathology, such as cell death, excitotoxicity, and neuroinflammation, underlies the rationale for investigating compounds like this compound in this context frontiersin.org.
Further research is needed to fully characterize the specific effects and mechanisms of this compound in various preclinical models of traumatic brain injury.
Other Physiological Systemic Modulations
Preclinical investigations have extended beyond the central nervous system to evaluate the impact of this compound on other physiological systems, highlighting its diverse pharmacological profile.
Cardiovascular System Dynamics and Hemodynamic Responses
Studies in spontaneously hypertensive rats (SHR) and normotensive Wistar Kyoto rats (WKY) have investigated the effects of this compound on cardiovascular parameters. Single administrations of this compound induced weak hypotensive and bradycardic responses in SHR in a dose-dependent manner, but not in WKY rats. semanticscholar.org Chronic administration of this compound (10 mg/kg i.p. once daily for 14 days) in SHR revealed a slight hypotensive potential that effectively prevented the progression of hypertension without developing tolerance. semanticscholar.org In WKY rats, chronic administration slightly decreased heart rate but did not affect blood pressure. semanticscholar.org These findings suggest that dual FAAH/MAGL inhibition by this compound can influence blood pressure and heart rate, particularly in hypertensive states, potentially through the modulation of endocannabinoid tone.
Allergic Airway Inflammation Mechanisms
Preclinical studies have explored the potential of this compound in modulating allergic airway inflammation. Research indicates that this compound has been investigated in animal models of allergic airway inflammation, suggesting a potential role for dual FAAH/MAGL inhibition in influencing inflammatory processes in the airways. semanticscholar.orgciteab.com The modulation of endocannabinoid levels, particularly AEA and 2-AG, by this compound may contribute to its effects on the mechanisms underlying allergic airway inflammation.
Pruritus Mechanisms
This compound has shown potential therapeutic effects in animal models of pruritus. semanticscholar.orgciteab.com Research in this area suggests that modulating the endocannabinoid system through dual inhibition of FAAH and MAGL can influence the mechanisms underlying itching. While some studies on MAGL inhibitors, including this compound, have indicated neuroprotective effects in preclinical models, potential side effects have also been noted, underscoring the complexity of targeting these enzymes for conditions like pruritus. wikipedia.org The specific mechanisms by which this compound exerts its effects on pruritus are linked to its ability to elevate endocannabinoid levels, which can interact with cannabinoid receptors and potentially other targets involved in the sensation of itch.
Methodological Approaches in Jzl 195 Research
In Vitro Experimental Systems
In vitro studies are fundamental to characterizing the direct effects of JZL 195 on its target enzymes and exploring potential interactions with other molecular targets.
Enzyme Activity Assays and Inhibition Kinetics
Enzyme activity assays are crucial for determining the potency and selectivity of this compound against FAAH and MAGL. These assays typically involve incubating the enzyme with a specific substrate in the presence and absence of varying concentrations of this compound. The rate of substrate hydrolysis is then measured, often using spectroscopic methods.
For instance, the hydrolysis of AMC arachidonoyl amide, a substrate for FAAH, can be assessed by measuring fluorescence, as the hydrolyzed product is fluorescent. liberty.eduliberty.edu Similarly, MAGL activity can be evaluated using colorimetric procedures with appropriate substrates. unifi.it
Inhibition kinetics studies provide detailed information about how this compound interacts with the enzymes, such as determining the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This compound has been reported to have IC₅₀ values in the low nanomolar range for both FAAH and MAGL, indicating high potency. nih.govrndsystems.comtocris.commedchemexpress.commdpi.comtandfonline.com For example, IC₅₀ values of 2 nM for FAAH and 4 nM for MAGL have been reported. nih.govrndsystems.comtocris.commedchemexpress.commdpi.com Competitive activity-based protein profiling (ABPP) assays are also employed to assess the inhibitory activity of this compound against a broader spectrum of serine hydrolases, confirming its selectivity for FAAH and MAGL within this class of enzymes. medchemexpress.comresearchgate.netpnas.org
Here is a table summarizing representative IC₅₀ values for this compound against FAAH and MAGL:
| Enzyme | IC₅₀ (nM) | Source |
| FAAH | 2 | nih.govrndsystems.comtocris.commedchemexpress.commdpi.com |
| MAGL | 4 | nih.govrndsystems.comtocris.commedchemexpress.commdpi.com |
| Mouse brain FAAH (ABPP) | 13 | medchemexpress.com |
| Mouse brain MAGL (ABPP) | 19 | medchemexpress.com |
| Rat/Human FAAH (ABPP) | 10-100 | medchemexpress.com |
| Rat/Human MAGL (ABPP) | 10-100 | medchemexpress.com |
| MGL (µg/mL) | 0.0281 | tandfonline.com |
Allosteric Modulation Screening Paradigms
Beyond direct active-site inhibition, research may also investigate whether this compound or other compounds can allosterically modulate the activity of FAAH or MAGL. Allosteric modulation involves binding to a site distinct from the active site, influencing enzyme activity. liberty.edu
Screening paradigms for allosteric modulation can involve using enzyme activity assays in the presence of this compound at a fixed concentration, along with varying concentrations of a potential allosteric modulator. liberty.eduliberty.edu Shifts in the inhibition curve of this compound or changes in enzyme activity profiles can indicate allosteric effects. For instance, studies have assessed the ability of compounds like alpha tocopherol to modulate this compound's activity on FAAH using fluorescence-based assays, suggesting potential allosteric interactions. liberty.eduliberty.edu This approach helps to identify compounds that may influence endocannabinoid signaling through mechanisms other than direct competitive inhibition.
In Vivo Animal Model Applications
In vivo studies using animal models are essential for evaluating the physiological and behavioral effects of this compound in a complex biological system. These models allow researchers to investigate the consequences of elevated endocannabinoid levels on various organ systems and behaviors.
Rodent Disease Models (e.g., Spontaneously Hypertensive Rats, Chronic Constriction Injury Mice)
Rodent disease models are utilized to explore the therapeutic potential of this compound in specific pathological conditions.
Here is a summary of findings in SHR and WKY rats:
| Model | Administration | Effect of this compound | Assessment Method |
| SHR | Single | Weak hypotensive and bradycardic responses | Radiotelemetry, Tail-cuff, AUC analysis |
| WKY | Single | No effect on hemodynamic parameters | Radiotelemetry, Tail-cuff, AUC analysis |
| SHR | Chronic (14 days) | Prevents progression of hypertension | Radiotelemetry, Tail-cuff, AUC analysis |
| WKY | Chronic (14 days) | Slightly decreased heart rate | Radiotelemetry, Tail-cuff, AUC analysis |
Chronic Constriction Injury (CCI) Mice: The CCI model is a common model for investigating neuropathic pain. In this model, a chronic constriction of the sciatic nerve is performed to induce mechanical and cold allodynia, which are symptoms of neuropathic pain. nih.govnih.govresearchgate.net this compound has been evaluated in CCI mice for its ability to reduce these pain-related behaviors. Studies have demonstrated that this compound produces dose-dependent reductions in CCI-induced mechanical and cold allodynia. nih.govnih.govresearchgate.net The anti-allodynic effect of this compound in this model is reported to be greater than that of selective FAAH or MAGL inhibitors. nih.govnih.gov Behavioral responses such as paw withdrawal threshold (PWT) to mechanical stimuli and responses to cold stimuli (e.g., acetone (B3395972) test) are measured to assess allodynia. nih.govnih.govresearchgate.net
Here is a summary of findings in CCI mice:
| Model | Condition | Effect of this compound | Assessment Method |
| CCI Mice | Mechanical Allodynia | Dose-dependent reduction | Mechanical Paw Withdrawal Threshold (PWT) |
| CCI Mice | Cold Allodynia | Dose-dependent reduction | Acetone Test |
Other rodent models, such as those for inflammatory pain, sporadic Alzheimer's disease-like dementia, and migraine, have also been used to study the effects of this compound. nih.govresearchgate.netnih.govresearchgate.netacs.orgmdpi.comnih.govscispace.com
Behavioral Phenotyping Assays (e.g., Morris Water Maze, Tetrad Test, Elevated Plus Maze)
Behavioral assays are employed to assess the impact of this compound on various aspects of animal behavior, including cognition, motor function, and anxiety.
Morris Water Maze: The Morris water maze is a standard test used to evaluate spatial learning and memory in rodents. rndsystems.comacs.orgnih.govscispace.comacs.org In this test, animals are placed in a pool of water with a hidden platform and trained to find the platform using spatial cues. The time taken to reach the platform (escape latency) and the path taken are recorded. Studies using the Morris water maze have shown that this compound can impair short-term spatial memory in mice, producing deficits similar to those observed with Δ⁹-tetrahydrocannabinol (THC). rndsystems.comacs.org However, some studies in Alzheimer's disease models have not observed cognitive improvement with this compound in this test. acs.orgnih.govscispace.com
Tetrad Test: The tetrad test is a battery of four behavioral assays commonly used to assess the cannabimimetic activity of compounds in rodents. uu.nlnih.govnih.govacs.org The four components typically include assessment of antinociception (e.g., tail immersion or hot plate test), catalepsy (e.g., bar test), hypomotility (e.g., open field test), and hypothermia (measurement of body temperature). uu.nlnih.govnih.gov this compound has been shown to exhibit broad activity in the tetrad test, producing analgesia, hypomotility, and catalepsy in mice, effects that are largely mediated by CB₁ receptors. nih.govnih.govacs.org
Here is a summary of typical components of the Tetrad Test:
| Component | Assessment |
| Antinociception | Reduced sensitivity to painful stimuli |
| Catalepsy | Impaired ability to maintain a posture |
| Hypomotility | Decreased locomotor activity |
| Hypothermia | Lowered body temperature |
Elevated Plus Maze (EPM): The EPM is a widely used test to assess anxiety-like behavior in rodents. uu.nlresearchgate.netresearchgate.net The maze consists of two open arms and two enclosed arms extending from a central platform. Anxiety levels are inferred from the proportion of time the animal spends in the open arms versus the enclosed arms. Studies using the EPM have shown that this compound can induce anxiogenic-like effects in rats, which are mediated by activation of CB₁ cannabinoid receptors. uu.nl
Other behavioral tests, such as the open field test for general locomotor activity and anxiety, and the orofacial formalin test for trigeminal hyperalgesia, are also employed in this compound research. mdpi.comuu.nlresearchgate.net
In Vivo Microdialysis for Neurochemical Monitoring
In vivo microdialysis is a technique used to measure the concentrations of neurochemicals, including endocannabinoids, in the interstitial fluid of the brain in conscious, freely moving animals. rndsystems.comtocris.com This method involves implanting a small probe into a specific brain region (e.g., nucleus accumbens, hippocampus, prefrontal cortex, cerebellum). pnas.orgacs.orgnih.gov Perfusion fluid is passed through the probe, and substances from the surrounding tissue diffuse across a semipermeable membrane into the fluid, which is then collected and analyzed.
Microdialysis studies have been instrumental in demonstrating that this compound effectively elevates brain levels of both AEA and 2-AG in vivo. rndsystems.comtocris.compnas.orgnih.gov These studies provide direct evidence of the compound's ability to inhibit endocannabinoid metabolism in the living brain and correlate these neurochemical changes with observed behavioral effects. For example, microdialysis in the rat nucleus accumbens has shown that this compound increases both AEA and 2-AG levels. nih.gov The extent and duration of endocannabinoid elevation can be monitored over time following this compound administration. researchgate.netpnas.org
Advanced Biochemical and Molecular Characterization
Advanced biochemical and molecular techniques are utilized to characterize the activity and effects of this compound at a detailed level, including its interaction with target proteins and its influence on lipid profiles and gene expression.
Activity-Based Protein Profiling (ABPP) is a key technique used to assess the inhibitory activity and selectivity of this compound against serine hydrolases, including its primary targets, FAAH and MAGL. Competitive ABPP screens using probes like fluorophosphonate rhodamine (FP-Rh) have been instrumental in demonstrating that this compound produces near-complete blockade of FP-Rh labeling of both mouse brain FAAH and MAGL at nanomolar concentrations (IC50 values of 13 nM for mouse brain FAAH and 19 nM for mouse brain MAGL). pnas.orgmedchemexpress.com ABPP studies have also helped identify potential off-targets, such as neuropathy target esterase (NTE), although this compound shows only modest inhibition of NTE at higher concentrations. pnas.org Proteomic analysis, often in conjunction with ABPP, allows for the broader mapping of enzyme activity in complex biological samples like brain tissue, revealing brain region-specific differences in endocannabinoid hydrolase activity and the impact of inhibitors like this compound. acs.org
Quantitative brain lipidomics is employed to measure the levels of endocannabinoids and other lipids in brain tissue following treatment with this compound. Studies have shown that this compound significantly enhances brain levels of both anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) due to its dual inhibitory action on FAAH and MAGL. tocris.compnas.orgrndsystems.com This elevation of endocannabinoid levels is a direct consequence of inhibiting their degradation. For example, this compound (20 mg/kg, i.p.) has been shown to increase brain AEA and 2-AG levels in mice. pnas.org Quantitative lipidomics helps to correlate the enzymatic inhibition by this compound with the resulting changes in the lipid profile of the brain, providing insights into its pharmacological effects on the endocannabinoid system. pnas.orgresearchgate.netresearchgate.net
Research on this compound also involves examining its effects on gene expression and epigenetic regulation, particularly concerning components of the endocannabinoid system and pathways involved in inflammation and neuroprotection. Studies have investigated the impact of this compound on the mRNA expression levels of targets like the cannabinoid receptor 1 (CB1R) and FAAH. researchgate.netfrontiersin.org While some studies have explored changes in gene expression related to neuroinflammation markers like TNF-alpha, IL-6, and CGRP following this compound administration in animal models, the direct epigenetic regulatory effects of this compound are an area that requires further research. researchgate.netmdpi.comnih.gov Gene expression analysis helps to understand how this compound might indirectly influence the expression of proteins involved in endocannabinoid signaling and related physiological processes. frontiersin.orgmdpi.comnih.govbiologists.com
Quantitative Brain Lipidomics
Computational and In Silico Methodologies
Computational and in silico methods are valuable tools in this compound research for predicting and analyzing its interactions with target proteins and evaluating the stability of these complexes.
Molecular docking simulations are widely used to predict the binding affinity and interaction modes of this compound with its target enzymes, primarily human MAGL and FAAH. tandfonline.comnih.govnih.gov These simulations help to visualize how this compound fits into the active site of the enzyme and identify the specific amino acid residues involved in the interaction, such as hydrogen bonds and Van der Waals interactions. tandfonline.comnih.gov For instance, molecular docking analysis of this compound with human MGL has shown interactions with residues like Ser122 and Arg240 through conventional hydrogen bonds, confirming its ability to occupy the catalytic site. tandfonline.comnih.gov Molecular docking provides valuable initial insights into the potential binding characteristics of this compound and helps guide further experimental studies. nih.gov
Theoretical Frameworks and Future Research Trajectories
Endocannabinoid Crosstalk: Unraveling Mechanisms and Functional Interplay
Endocannabinoid crosstalk refers to the intricate interactions and coordinated actions between the signaling pathways mediated by AEA and 2-AG. JZL 195, by simultaneously elevating the levels of both endocannabinoids, serves as a pharmacological probe to investigate this crosstalk in vivo caymanchem.comnih.gov. Research using this compound has revealed instances where the disruption of both FAAH and MAGL produces additive effects, suggesting that AEA and 2-AG signaling pathways interact to regulate specific biological processes nih.gov.
Intra-synaptic versus Inter-synaptic Signaling Mechanisms
Endocannabinoids are synthesized on demand in the postsynaptic neuron and typically act as retrograde messengers, traveling back across the synapse to modulate presynaptic neurotransmitter release, primarily via cannabinoid CB1 receptors frontiersin.orgresearchgate.netnih.gov. This is a form of intra-synaptic signaling. However, the distinct metabolic pathways and spatial localization of the synthesis and degradation enzymes (FAAH for AEA, MAGL for 2-AG) suggest the possibility of differential signaling roles and potential inter-synaptic crosstalk, where endocannabinoids from one synapse might influence signaling at a neighboring synapse or circuit.
While the precise mechanisms of AEA and 2-AG interaction remain under investigation, studies with this compound highlight that simultaneous elevation of both can lead to behavioral outcomes distinct from inhibiting either enzyme alone nih.gov. This suggests that the crosstalk might involve both endocannabinoids converging on the same targets (intra-synaptic) or influencing interconnected neuronal circuits regulated by different endocannabinoids (inter-synaptic) pnas.org. The relative contribution of these mechanisms to the observed effects of this compound is a key area for future research pnas.org.
Differential Biological Functions of Anandamide (B1667382) and 2-Arachidonoylglycerol (B1664049)
AEA and 2-AG, despite both activating cannabinoid receptors, exhibit differential biological functions, partly due to their distinct metabolic profiles and potentially different pools of synthesis and release. This compound's ability to elevate both allows for the study of how their combined actions influence various physiological processes.
Research indicates that AEA and 2-AG play distinct roles in areas such as memory and anxiety nih.gov. For instance, studies using selective inhibitors suggest AEA is a central component in modulating memory consolidation, whereas 2-AG may not be as involved in this specific process nih.gov. Conversely, both AEA and 2-AG appear to contribute to anxiolytic-like effects, potentially through different cannabinoid receptors nih.gov.
Data from studies comparing the effects of this compound with selective FAAH and MAGL inhibitors (such as PF-3845 and JZL 184) in behavioral assays have been crucial in identifying processes regulated by single endocannabinoid pathways versus those requiring the disruption of both caymanchem.comnih.gov.
| Inhibitor | Target Enzymes | Elevated Endocannabinoid(s) | Observed Effects (Examples) | Citation |
| PF-3845 | FAAH | AEA | Antinociception, potential anxiolytic effects | nih.govnih.gov |
| JZL 184 | MAGL | 2-AG | Hypomotility, antinociception, potential anxiolytic effects | nih.govnih.govnih.gov |
| This compound | FAAH and MAGL | AEA and 2-AG | Enhanced antinociception, hypomotility, catalepsy, THC-like responses, impaired short-term memory | caymanchem.comnih.govresearchgate.netnih.govmdpi.com |
Polypharmacology and Multi-Target-Directed Ligand (MTDL) Conceptualization
This compound exemplifies the concept of polypharmacology and multi-target-directed ligands (MTDLs). Instead of targeting a single protein, this compound acts on two key enzymes in the endocannabinoid system, FAAH and MAGL wikipedia.orgmedchemexpress.com. This multi-target approach is increasingly being explored for complex diseases where modulating multiple pathways simultaneously may offer greater therapeutic efficacy or a broader therapeutic window compared to highly selective agents researchgate.netnih.gov.
The rationale behind developing dual inhibitors like this compound is that simultaneously modulating the levels of both major endocannabinoids might produce synergistic or additive effects that are not achievable with selective inhibitors nih.gov. For instance, in pain models, this compound has demonstrated enhanced anti-allodynic effects compared to selective FAAH or MAGL inhibitors nih.govresearchgate.net. This suggests that the combined elevation of AEA and 2-AG may more effectively engage the downstream signaling pathways involved in pain modulation.
The MTDL concept, as applied to this compound, posits that targeting both FAAH and MAGL allows for a more comprehensive modulation of the endocannabinoid tone, potentially leading to a wider range of therapeutic benefits or improved efficacy in certain conditions researchgate.netnih.gov. Future research will continue to explore the advantages and complexities of this polypharmacological approach.
Cannabinoid Receptor-Independent Mechanisms of Action
While a significant portion of the effects of elevated AEA and 2-AG levels are mediated through cannabinoid CB1 and CB2 receptors, endocannabinoids can also interact with other molecular targets, leading to cannabinoid receptor-independent mechanisms of action pnas.orgnih.gov. This compound's ability to increase endocannabinoid levels allows for the investigation of these alternative pathways.
Transient Receptor Potential Vanilloid 1 (TRPV1) Interactions
Anandamide is known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain and inflammation signaling nih.govliberty.edu. This interaction can lead to both activation and desensitization of TRPV1 liberty.edu. The elevation of AEA by this compound could therefore influence TRPV1 activity.
Research suggests a complex interplay between cannabinoid receptors and TRPV1. Activation of CB1 receptors can lead to a downregulation or desensitization of TRPV1-mediated responses liberty.edu. Given that this compound increases both AEA and 2-AG, which primarily signal through CB receptors, it is plausible that the effects of this compound also involve indirect modulation of TRPV1 activity via enhanced cannabinoid receptor signaling nih.govliberty.edu. Studies using this compound in conjunction with TRPV1 antagonists or in models where TRPV1 is implicated can help elucidate the extent and nature of these interactions ualberta.caresearchgate.netnih.gov. For example, inhibition of TRPA1/TRPV1/TRPM8 channels has been shown to rescue locomotor reductions caused by this compound in zebrafish, suggesting an involvement of these channels in some of the observed effects ualberta.caresearchgate.net.
Modulation of Arachidonic Acid and Prostaglandin Synthesis
MAGL is the primary enzyme responsible for hydrolyzing 2-AG into arachidonic acid (AA) and glycerol (B35011) researchgate.netnih.govresearchgate.net. Arachidonic acid is a crucial precursor for the synthesis of various signaling molecules, including prostaglandins (B1171923), which are involved in inflammation, pain, and other physiological processes nih.govresearchgate.netwikipedia.org.
By inhibiting MAGL, this compound reduces the breakdown of 2-AG, leading to decreased production of arachidonic acid nih.govresearchgate.netnih.gov. Consequently, this can lead to a reduction in the synthesis of prostaglandins and other pro-inflammatory eicosanoids derived from AA nih.govresearchgate.netnih.gov. This modulation of the arachidonic acid cascade represents a significant cannabinoid receptor-independent mechanism by which this compound may exert its effects, particularly in inflammatory conditions nih.govresearchgate.netnih.gov.
Emerging Preclinical Research Areas and Model Development
Preclinical research with this compound is exploring its potential in several therapeutic areas, primarily focusing on conditions where modulating endocannabinoid levels could be beneficial. Studies utilize various animal models to investigate the effects of dual FAAH/MAGL inhibition.
One significant area of research is pain, particularly neuropathic pain. Animal models of chronic constriction injury (CCI) in mice have been used to evaluate the anti-allodynic effects of this compound. In these models, this compound has demonstrated dose-dependent reductions in mechanical and cold allodynia nih.gov. The anti-allodynic effect of this compound has been reported to be greater than that produced by selective FAAH or MAGL inhibitors nih.gov. Furthermore, the anti-allodynia induced by this compound was maintained during repeated administration in this model nih.gov.
Another emerging area is the investigation of this compound in models of migraine-like pain and behavior. Studies in rats using a nitroglycerin-based model of migraine have shown that this compound can counteract migraine-like features mdpi.com. This suggests a potential modulatory effect of enhancing endocannabinoid tone on pathways involved in migraine pain mdpi.com.
This compound is also being explored in models related to neurological and psychiatric conditions. Research has utilized this compound to study its effects on endocannabinoid transmission and motor behavior in rats nih.gov. Studies have shown that this compound elevates both AEA and 2-AG levels in rat brain regions, including the nucleus accumbens nih.gov. This is in contrast to the selective MAGL inhibitor JZL184, which primarily elevates 2-AG nih.gov. Behavioral studies in rats indicated that this compound produced dose-dependent hypolocomotion nih.gov.
Furthermore, this compound has been employed in studies investigating neuroprotective actions of endocannabinoids and their role in synaptic plasticity, such as inducing in vivo long-term depression at specific synapses in the brain sigmaaldrich.com. Its use in models of traumatic brain injury and Alzheimer's disease-like sporadic dementia has also been noted mdpi.com.
Preclinical models are continuously being developed and refined to better understand the complex effects of dual FAAH/MAGL inhibition. These models aim to dissect the specific contributions of elevated AEA and 2-AG to the observed behavioral and physiological outcomes.
Integration of Systems Biology Approaches for Comprehensive Understanding
Integrating systems biology approaches is becoming increasingly important for a comprehensive understanding of how this compound affects biological systems. Given that this compound modulates the entire endocannabinoid system by influencing the levels of multiple lipid mediators, a holistic approach is necessary to capture the widespread effects.
Systems biology can help to analyze the complex interactions within the endocannabinoid system and its crosstalk with other signaling pathways. For instance, this compound's impact extends beyond just AEA and 2-AG, potentially affecting levels of other N-acyl ethanolamines like oleoylethanolamide (OEA) nih.gov. Analyzing these changes in concert requires a systems-level perspective.
Techniques such as lipidomics, transcriptomics, and proteomics, combined with computational modeling, can provide a more complete picture of the cellular and molecular changes induced by this compound. Lipidomics can quantify the levels of various endocannabinoids and related lipids across different tissues and time points following this compound administration. Transcriptomics and proteomics can reveal changes in gene and protein expression related to endocannabinoid synthesis, metabolism, and signaling, as well as downstream pathways affected by enhanced endocannabinoid tone.
For example, studies have measured the levels of AEA, 2-AG, and OEA in different brain regions of rats following this compound administration nih.gov. Analyzing these changes together with behavioral data provides a more integrated understanding of the drug's effects nih.gov.
| Compound | Brain Region | This compound Dose (mg/kg) | Fold Increase (vs Vehicle) |
| 2-AG | NAc | 15 | 4.5-7 |
| 2-AG | CP | 15 | 4.5-7 |
| 2-AG | Hip | 15 | 4.5-7 |
| 2-AG | PFC | 15 | 4.5-7 |
| AEA | NAc | 15 | Significant Increase |
| AEA | CP | 15 | Significant Increase |
| AEA | Hip | 15 | Significant Increase |
| AEA | PFC | 15 | Significant Increase |
| OEA | NAc | 15 | Significant Increase |
| OEA | CP | 15 | Significant Increase |
| OEA | Hip | 15 | Significant Increase |
| OEA | PFC | 15 | Significant Increase |
| 2-AG | NAc | 30 | 4.5-7 |
| 2-AG | CP | 30 | 4.5-7 |
| 2-AG | Hip | 30 | 4.5-7 |
| 2-AG | PFC | 30 | 4.5-7 |
| AEA | NAc | 30 | Significant Increase |
| AEA | CP | 30 | Significant Increase |
| AEA | Hip | 30 | Significant Increase |
| AEA | PFC | 30 | Significant Increase |
| OEA | NAc | 30 | Significant Increase |
| OEA | CP | 30 | Significant Increase |
| OEA | Hip | 30 | Significant Increase |
| OEA | PFC | 30 | Significant Increase |
Computational modeling can integrate data from different sources to build predictive models of this compound's effects, potentially identifying key nodes or pathways that are most sensitive to dual FAAH/MAGL inhibition. This can help in identifying biomarkers of response or predicting potential off-target effects.
Future research trajectories involve applying these systems biology tools to further dissect the mechanisms underlying the therapeutic potential of this compound in various disease models. This includes understanding how chronic administration of this compound impacts the system and identifying potential compensatory mechanisms that may arise. The integration of in silico, in vitro, and in vivo data within a systems biology framework is crucial for a comprehensive understanding of this compound's complex pharmacological profile and for guiding the development of related compounds.
Q & A
Q. What are the primary biochemical mechanisms through which JZL 195 inhibits FAAH and MAGL?
this compound acts as a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) via distinct binding interactions. For FAAH, it forms non-covalent interactions with the enzyme’s active site, stabilizing the enzyme-substrate complex and slowing hydrolysis of anandamide (AEA). For MAGL, it disrupts catalytic efficiency through hydrogen bonding and hydrophobic interactions . Methodologically, researchers should employ kinetic assays (e.g., fluorometric or radiometric enzyme activity tests) to quantify inhibition potency (IC₅₀ values) and selectivity profiles.
Q. What experimental models are most appropriate for studying this compound’s neurobehavioral effects?
Rodent models, particularly rats, are widely used due to conserved endocannabinoid pathways. Key assays include:
- Motor behavior : Horizontal locomotion tests (e.g., traveled distance measurements) to assess hypolocomotion .
- Neurochemical analysis : Brain tissue sampling (e.g., prefrontal cortex, hippocampus) to quantify 2-AG, AEA, and oleoylethanolamide (OEA) levels via LC-MS/MS .
- Dose-response studies : Systemic (intraperitoneal) administration with doses ranging from 1–10 mg/kg to establish dose-dependent effects .
Q. How can researchers validate the purity and stability of this compound in experimental settings?
Use high-performance liquid chromatography (HPLC) to confirm purity (>98% as per quality control standards) . Stability tests under varying storage conditions (e.g., -20°C in DMSO) should be conducted, with periodic re-analysis via mass spectrometry to detect degradation products.
Advanced Research Questions
Q. How do methodological differences in enzyme activity assays affect interpretations of this compound’s dual inhibition?
Discrepancies in MAGL/FAAH inhibition ratios may arise from assay design. For example:
- Fluorometric vs. radiometric assays : Fluorometric methods (e.g., using 4-nitrophenyl acetate for FAAH) may overestimate potency due to substrate specificity biases .
- Tissue homogenates vs. recombinant enzymes : Tissue-based assays better reflect in vivo enzyme interactions but introduce confounding factors (e.g., endogenous substrates). Researchers should standardize protocols across labs and report both IC₅₀ and Ki values for cross-study comparability .
Q. What strategies resolve contradictions in this compound’s regional neurochemical effects?
this compound elevates 2-AG uniformly across brain regions but increases AEA/OEA selectively in cortical areas . To address this:
- Regional microdialysis : Compare extracellular endocannabinoid levels in the striatum, hippocampus, and prefrontal cortex.
- Gene expression profiling : Assess FAAH/MAGL isoform distribution using qPCR or RNA-seq to identify region-specific enzyme variants.
- Pharmacokinetic modeling : Track this compound’s blood-brain barrier penetration and tissue distribution using radiolabeled compounds .
Q. How can researchers optimize experimental designs to isolate this compound’s effects from compensatory mechanisms?
- Time-course experiments : Measure neurochemical and behavioral outcomes at multiple timepoints (e.g., 30 min to 6 hours post-administration) to distinguish direct inhibition from downstream feedback .
- Knockout models : Use FAAH<sup>-/-</sup> or MAGL<sup>-/-</sup> mice to validate target specificity.
- Combination studies : Co-administer this compound with selective FAAH (e.g., PF-04457845) or MAGL (e.g., MJN110) inhibitors to dissect additive/synergistic effects .
Methodological Best Practices
Q. What statistical approaches are critical for analyzing dose-dependent behavioral data?
- Mixed-effects models : Account for intra-subject variability in longitudinal locomotion studies .
- Post hoc corrections : Apply Tukey’s HSD or Bonferroni adjustments for multiple comparisons in neurochemical datasets.
- Power analysis : Predefine sample sizes (e.g., n ≥ 6/group) to ensure detection of ≥30% effect sizes with α = 0.05 .
Q. How should researchers document methodological details for reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental section : Specify compound sources (e.g., Santa Cruz Biotechnology, GC12693 batch), preparation protocols (e.g., 10 mM stock in DMSO), and animal husbandry conditions .
- Supporting information : Provide raw datasets, HPLC chromatograms, and statistical code in supplementary files .
Data Presentation
Table 1 : Dose-dependent effects of this compound on motor behavior and neurochemistry in rats .
| Dose (mg/kg) | Traveled Distance (% baseline) | 2-AG (% increase) | AEA (% increase) |
|---|---|---|---|
| 1 | 85 ± 8 | 150 ± 20 | 20 ± 5 |
| 3 | 60 ± 6 | 220 ± 30 | 35 ± 8 |
| 10 | 45 ± 5 | 300 ± 40 | 50 ± 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
